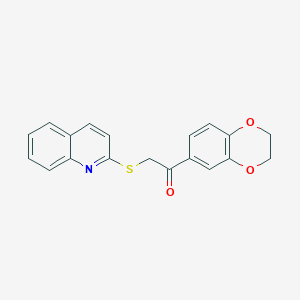
1-(1-piperidinylacetyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-piperidinylacetyl)-2-pyrrolidinone, also known as N-phenylacetyl-L-prolylglycine ethyl ester (PAGE), is a nootropic compound that has gained popularity in recent years due to its cognitive-enhancing properties. It is a derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA) and is structurally similar to piracetam, another popular nootropic compound.
Mechanism of Action
The exact mechanism of action of 1-(1-piperidinylacetyl)-2-pyrrolidinone is not fully understood. However, it is believed to work by increasing the release of acetylcholine, a neurotransmitter that is essential for learning and memory. It may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-(1-piperidinylacetyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. It may also increase the activity of antioxidant enzymes, which can help protect the brain from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-piperidinylacetyl)-2-pyrrolidinone in lab experiments is its cognitive-enhancing properties. It can be used to improve memory, learning, and attention in animal models, which can help researchers better understand the underlying mechanisms of these processes. However, one limitation of using this compound is that its effects may be dose-dependent, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on 1-(1-piperidinylacetyl)-2-pyrrolidinone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, further research is needed to better understand the underlying mechanisms of its cognitive-enhancing properties.
Synthesis Methods
The synthesis of 1-(1-piperidinylacetyl)-2-pyrrolidinone involves the condensation of 1-(1-piperidinylacetyl)-2-pyrrolidinoneyl-L-prolylglycine with ethyl chloroformate in the presence of triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
1-(1-piperidinylacetyl)-2-pyrrolidinone has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(2-piperidin-1-ylacetyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10-5-4-8-13(10)11(15)9-12-6-2-1-3-7-12/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVILFLIIQLUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Piperidinylacetyl)-2-pyrrolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)

![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)


![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)